molecular formula C9H9NO3S B13749252 4-(Methanesulfonyloxy)indole

4-(Methanesulfonyloxy)indole

Cat. No.: B13749252
M. Wt: 211.24 g/mol
InChI Key: SEOWQFGPKAUNPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methanesulfonyloxy)indole typically involves the reaction of indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

Indole+Methanesulfonyl chlorideThis compound\text{Indole} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Indole+Methanesulfonyl chloride→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Methanesulfonyloxy)indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various indole derivatives with different functional groups, while oxidation and reduction reactions can modify the indole ring structure .

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyloxy)indole involves its interaction with specific molecular targets and pathways. The methanesulfonyloxy group enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. For example, it can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . Additionally, the indole ring can interact with receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

4-(Methanesulfonyloxy)indole can be compared with other indole derivatives, such as:

Uniqueness: The presence of the methanesulfonyloxy group in this compound distinguishes it from other indole derivatives.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

1H-indol-4-yl methanesulfonate

InChI

InChI=1S/C9H9NO3S/c1-14(11,12)13-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3

InChI Key

SEOWQFGPKAUNPH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=CC2=C1C=CN2

Origin of Product

United States

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